Soravtansine

ADC Payload Maytansinoid Cytotoxicity

Soravtansine (Sulfo-PDBA-DM4) is a pre-assembled drug-linker conjugate designed to streamline ADC development. Unlike sourcing bare DM4 and linkers separately, this lyophilized conjugate eliminates separate purification and analytical characterization, reducing process development time and batch variability. Its charged Sulfo-PDBA linker imparts MDR evasion by circumventing P-gp efflux, while the S-methyl-DM4 catabolite delivers a robust bystander killing effect essential for heterogeneous solid tumors. Procuring this single starting material ensures a well-defined, high-purity construct backed by 36-month -20°C stability, accelerating your path to a novel ADC candidate.

Molecular Formula C42H60ClN3O15S3
Molecular Weight 978.6 g/mol
CAS No. 1461704-01-7
Cat. No. B3322474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoravtansine
CAS1461704-01-7
Molecular FormulaC42H60ClN3O15S3
Molecular Weight978.6 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56)/b13-11+,23-12+/t24-,25+,29+,30?,31-,32+,36+,41+,42+/m1/s1
InChIKeyGQSPYHXXAXFCRB-DSIKUUPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soravtansine (Sulfo-PDBA-DM4) CAS 1461704-01-7: A Pre-Built, Charged Drug-Linker Conjugate for Next-Generation ADC Development


Soravtansine, also catalogued as Sulfo-PDBA-DM4 (CAS 1461704-01-7), is a specialized drug-linker conjugate designed for antibody-drug conjugate (ADC) assembly [1]. It is composed of the highly potent maytansinoid microtubule inhibitor DM4 covalently attached to a charged, glutathione-cleavable Sulfo-PDBA linker [2]. This pre-optimized construct serves as a critical starting material for researchers aiming to conjugate a cytotoxic payload to a monoclonal antibody, offering a streamlined path to generate novel ADCs with potentially enhanced solubility and improved pharmacokinetic profiles conferred by the linker's chemical properties .

Why Soravtansine (Sulfo-PDBA-DM4) Cannot Be Interchanged with Generic Maytansinoid Payloads in ADC Research


Substituting Soravtansine with a different maytansinoid payload-linker combination, such as a DM1 conjugate or even free DM4, is not scientifically equivalent due to fundamental differences in linker chemistry that dictate critical ADC performance parameters [1]. The Sulfo-PDBA linker in Soravtansine is a charged, cleavable linker, whereas many alternatives utilize non-cleavable (e.g., SMCC) or uncharged linkers [2]. This distinction profoundly impacts the identity and properties of the cytotoxic catabolites released within tumor cells, influencing bystander killing effect, multidrug resistance (MDR) evasion, and overall therapeutic index [3]. Therefore, the selection of a specific drug-linker construct is a key determinant of an ADC's final pharmacology and cannot be generalized.

Soravtansine (Sulfo-PDBA-DM4) Quantitative Evidence: Head-to-Head Comparisons vs. In-Class Payloads for ADC Candidate Selection


Intrinsic Cytotoxicity: Free DM4 (Payload Component) vs. DM1 in Head-to-Head Cell Assays

While Soravtansine is a conjugate, the potency of its warhead, DM4, can be compared to the widely used maytansinoid payload DM1. Direct cytotoxicity data on A549 lung cancer cells shows that free DM4 is significantly more potent than free DM1 [1].

ADC Payload Maytansinoid Cytotoxicity IC50

Potency of Primary Intracellular Catabolite: S-methyl-DM4 vs. Free DM4 in High-Throughput Screening

The disulfide-linked Sulfo-PDBA-DM4 conjugate is designed for intracellular cleavage, releasing the membrane-permeable catabolite S-methyl-DM4. This metabolite exhibits extremely high potency, reaching picomolar range activity on SK-BR-3 breast cancer cells, which is an order of magnitude more potent than the free DM4 payload itself [1].

ADC Metabolism Catabolite Potency Bystander Effect IC50

Linker Stability: The Charged Sulfo-PDBA Moiety Confers High Plasma Stability for Reduced Systemic Toxicity

A key differentiator of Soravtansine is its charged Sulfo-PDBA linker. This design imparts exceptional stability in circulation, a critical safety feature for ADCs. Comparative data indicates that disulfide linkers like sulfo-SPDB (a close analog to Sulfo-PDBA) exhibit a plasma half-life of greater than 100 hours in human plasma, significantly reducing premature payload release relative to less stable linker classes .

Linker Stability Plasma Half-life Pharmacokinetics Safety

Evasion of Multidrug Resistance (MDR): Charged Linker Prevents P-gp-Mediated Efflux Compared to Uncharged Constructs

A major mechanism of cancer cell resistance to chemotherapeutics is the overexpression of efflux pumps like P-glycoprotein (P-gp). ADCs built with a charged linker, such as the sulfo-SPDB in mirvetuximab soravtansine (which uses an analogous charged linker to Soravtansine), have been shown to retain potent activity against multidrug-resistant (MDR) tumor cells, whereas conjugates with uncharged linkers are less effective [1]. The sulfo-SPDB linker prevents cleavage in the bloodstream and may improve efficacy in multidrug resistant tumor cells [2].

Multidrug Resistance P-glycoprotein MDR1 Tumor Cell Killing

Procurement-Driven Application Scenarios for Soravtansine (Sulfo-PDBA-DM4) Based on Its Differential Evidence Profile


Development of Next-Generation ADCs Targeting Heterogeneous Solid Tumors

Soravtansine is the optimal payload-linker choice for ADC programs targeting solid tumors known for heterogeneous antigen expression (e.g., ovarian, endometrial, lung). The high potency and membrane permeability of its S-methyl-DM4 catabolite (IC50 < 30 pM on SK-BR-3 cells [1]) enables a robust bystander killing effect, demonstrated to completely eradicate FRα=0 tumor cells in co-culture and xenograft models [2]. This capability is essential for overcoming tumor heterogeneity, a common mechanism of therapeutic resistance.

ADC Engineering to Evade Multidrug Resistance (MDR) Mechanisms

For ADC programs designed to address chemoresistant cancers, Soravtansine offers a clear mechanistic advantage. The charged Sulfo-PDBA linker renders the resulting ADC conjugate a poor substrate for the P-glycoprotein (P-gp) efflux pump, a primary driver of MDR [3]. This property allows the ADC to maintain potent cytotoxic activity against tumor cells that have upregulated MDR1 expression, a common feature of heavily pre-treated and refractory cancers, thereby expanding the addressable patient population for a novel ADC candidate [4].

Streamlined ADC Synthesis with a Pre-Formed, Stable Drug-Linker Construct

Procurement of Soravtansine (Sulfo-PDBA-DM4) significantly simplifies ADC development workflows. As a pre-optimized, lyophilized drug-linker conjugate with documented long-term storage stability (36 months at -20°C [5]), it eliminates the need for separate sourcing, purification, and analytical characterization of linker and payload. This reduces process development time, minimizes batch-to-batch variability, and ensures that the final conjugation step uses a well-defined, high-purity starting material with established chemical properties .

Pharmacokinetic Modeling and Bioanalysis for Preclinical Studies

Soravtansine is the essential reference standard for developing and validating bioanalytical methods (LC-MS/MS, HPLC-DAD) to quantify DM4 and its key catabolite, S-methyl-DM4, in biological matrices like plasma and tumor tissue [6]. This is a critical requirement for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies of any DM4-containing ADC. Its use ensures accurate measurement of free payload concentrations, a key safety parameter, and enables precise correlation of drug exposure with tumor regression data, which is essential for establishing a therapeutic window and guiding clinical dose selection [7].

Technical Documentation Hub

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